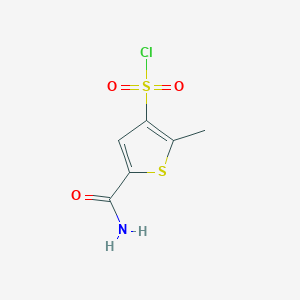

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.70 g/mol . It is primarily used for research and development purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.70 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is not directly mentioned in the available literature; however, research on closely related sulfonyl chloride compounds provides insight into their potential applications in synthetic chemistry. For instance, sulfonyl chlorides are vital in creating a variety of stable chemical derivatives through transformations that may apply to this compound. These compounds have been utilized in the synthesis of thiolyzable and photolabile protecting groups, crucial for developing new protein synthesis and modification reagents. This is demonstrated by the synthesis and transformations of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which show unexpected stability and are capable of undergoing further chemical transformations to yield highly stable derivatives (Schrader et al., 2011).

Photolabile Protecting Groups

The stability and reactivity of sulfonyl chlorides like this compound suggest their potential as precursors for photolabile protecting groups. These groups are essential in photochemistry for controlling the activation or release of functional groups in a molecule through light exposure. This application is based on the broader utility of sulfonyl chlorides in synthesizing derivatives that can undergo photolytic cleavage, thereby offering a controlled release mechanism in chemical syntheses and potential applications in drug delivery systems.

Material Synthesis and Modification

Sulfonyl chlorides are also extensively used in material science for modifying polymers and creating sulfonated materials with specific properties, such as increased solubility or reactivity. The synthesis of alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide highlights the versatility of sulfonyl chlorides in producing components for detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes (Lezina et al., 2011). This process underscores the potential of this compound in similar applications, where its unique structure could impart novel properties to the resulting materials.

Propriétés

IUPAC Name |

5-carbamoyl-2-methylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOCVZSFZZFVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)